2-Formyl-6-methoxyphenyl furan-2-carboxylate
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Overview
Description
2-FORMYL-6-METHOXYPHENYL 2-FUROATE is an organic compound with the molecular formula C13H10O5 It is a derivative of furan and phenol, characterized by the presence of formyl and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-FORMYL-6-METHOXYPHENYL 2-FUROATE typically involves the reaction of 2-furoic acid with 2-formyl-6-methoxyphenol under esterification conditions. The reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of 2-FORMYL-6-METHOXYPHENYL 2-FUROATE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-FORMYL-6-METHOXYPHENYL 2-FUROATE undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3, RNH2)
Major Products Formed
Oxidation: 2-FORMYL-6-METHOXYPHENYL 2-FUROIC ACID
Reduction: 2-HYDROXY-6-METHOXYPHENYL 2-FUROATE
Substitution: 2-FORMYL-6-HALOPHENYL 2-FUROATE, 2-FORMYL-6-AMINOPHENYL 2-FUROATE
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-FORMYL-6-METHOXYPHENYL 2-FUROATE involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes .
Comparison with Similar Compounds
Similar Compounds
2-FORMYL-6-METHOXYPHENYL 5-BROMO-2-FUROATE: Similar structure but with a bromine atom at the 5-position of the furoate ring.
4-FORMYL-2-METHOXYPHENYL 2-FUROATE: Similar structure but with the formyl group at the 4-position of the phenyl ring.
2-FORMYL-6-METHOXYPHENYL 2-FUROIC ACID: Oxidized form of the compound with a carboxylic acid group.
Uniqueness
2-FORMYL-6-METHOXYPHENYL 2-FUROATE is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. Its combination of formyl and methoxy groups on a furan-phenyl backbone makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C13H10O5 |
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Molecular Weight |
246.21 g/mol |
IUPAC Name |
(2-formyl-6-methoxyphenyl) furan-2-carboxylate |
InChI |
InChI=1S/C13H10O5/c1-16-10-5-2-4-9(8-14)12(10)18-13(15)11-6-3-7-17-11/h2-8H,1H3 |
InChI Key |
OQOHOXHQNBTZFD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC(=O)C2=CC=CO2)C=O |
Origin of Product |
United States |
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